molecular formula C10H9BrN2 B1532277 1-(4-Bromophenyl)-3-methyl-1H-pyrazole CAS No. 98946-73-7

1-(4-Bromophenyl)-3-methyl-1H-pyrazole

Cat. No. B1532277
CAS RN: 98946-73-7
M. Wt: 237.1 g/mol
InChI Key: HQNNVHWAUQVTKE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methyl-1H-pyrazole, also known as 4-BMP, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. 4-BMP is a synthetic compound that is composed of a pyrazole ring with a bromophenyl substituent. Synthesis of 4-BMP is relatively simple and can be achieved through a variety of methods, making it an ideal compound for scientific research.

Scientific Research Applications

Anticancer Properties

1-(4-Bromophenyl)-3-methyl-1H-pyrazole and its derivatives have shown promising applications in cancer research. For instance, Srour et al. (2018) synthesized new derivatives that exhibited significant in vitro anti-cancer activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. Notably, one of the compounds demonstrated potency without cytotoxicity to normal human cell lines, suggesting potential for development as anti-cancer agents (Srour et al., 2018). Similarly, Ananda et al. (2017) found that a derivative possessed maximum cytotoxic effect against breast cancer and leukemic cells, inducing cell death through apoptosis (Ananda et al., 2017).

Spectral and Structural Analysis

The molecular structure, spectral analysis, and nonlinear optical studies of a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, were investigated by Tamer et al. (2016). This research demonstrated the compound's stable molecular structure and significant nonlinear optical properties, indicating its potential in material sciences (Tamer et al., 2016).

Antimicrobial Properties

Farag et al. (2008) explored the antimicrobial properties of N-phenylpyrazole derivatives, discovering that some synthesized compounds showed significant inhibitory effects against pathogenic yeast and mould, with potential applications in developing new antifungal agents (Farag et al., 2008).

Biomedical Applications

A study by Ryzhkova et al. (2020) focused on a compound structurally related to 1-(4-Bromophenyl)-3-methyl-1H-pyrazole, revealing its potential in regulating inflammatory diseases and other biomedical applications. This was demonstrated through docking studies, highlighting its relevance in medicinal chemistry (Ryzhkova et al., 2020).

Catalytic Applications in Organic Synthesis

The application of pyrazole-containing compounds, like 1-(4-Bromophenyl)-3-methyl-1H-pyrazole, in catalysis was investigated by Ocansey et al. (2018). They synthesized bulky pyrazole-based ligands used as pre-catalysts in Suzuki–Miyaura cross-coupling reactions, demonstrating the ability to fine-tune the properties of metal complexes for efficient organic synthesis (Ocansey et al., 2018).

properties

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNNVHWAUQVTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675189
Record name 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-methyl-1H-pyrazole

CAS RN

98946-73-7
Record name 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Chen, XD Fu, HP Mu, XF Qin… - Journal of Chemical …, 2014 - journals.sagepub.com
Twenty eight aryl pyrazole derivatives containing 5-fluorouracil were designed and synthesised via the key intermediate 1-aryl-3-methyl-1H-pyrazole-5-carboxylic acid. The structures of …
Number of citations: 3 journals.sagepub.com
S Gaonkar, MA Savanur, AQA Nadaf… - Archiv der …, 2020 - Wiley Online Library
The paucity of effective anticancer drugs for successful treatment is a major concern, indicating the strong need for novel therapeutic compounds. In the quest of new molecules, the …
Number of citations: 11 onlinelibrary.wiley.com
A Gediz Erturk, H Omerustaoglu - Molecules, 2020 - mdpi.com
In this paper, a series of new substituted-5-pyrazolones were first synthesized, then formulated by the Vilsmeier–Haack reaction to obtain substituted-4-carbaldehyde-5-pyrazolones. In …
Number of citations: 4 www.mdpi.com
AG ERTURK, H OMERUSTAOGLU
Number of citations: 0

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